molecular formula C7H9FN2 B14848992 (4-Fluoro-6-methylpyridin-3-YL)methylamine

(4-Fluoro-6-methylpyridin-3-YL)methylamine

Cat. No.: B14848992
M. Wt: 140.16 g/mol
InChI Key: OCUXUTBQNADNDH-UHFFFAOYSA-N
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Description

(4-Fluoro-6-methylpyridin-3-YL)methylamine is a chemical compound with the molecular formula C7H9FN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-methylpyridin-3-YL)methylamine typically involves the functionalization of pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions . The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-6-methylpyridin-3-YL)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(4-Fluoro-6-methylpyridin-3-YL)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluoro-6-methylpyridin-3-YL)methylamine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-4-methylpyridin-3-amine
  • 3-Fluoro-5-methylpyridin-4-amine
  • 2-Fluoro-4-methylpyridine

Uniqueness

(4-Fluoro-6-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(4-fluoro-6-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H9FN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,3,9H2,1H3

InChI Key

OCUXUTBQNADNDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)CN)F

Origin of Product

United States

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